molecular formula C18H14BrNO2 B14531854 2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione CAS No. 62367-87-7

2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione

Cat. No.: B14531854
CAS No.: 62367-87-7
M. Wt: 356.2 g/mol
InChI Key: ZZZFJKNMRQEQCQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a phenyl group, and an indole moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Chemical Reactions Analysis

2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new products.

    Electrophilic Substitution:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione involves its interaction with molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atom and phenyl group contribute to the compound’s reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

62367-87-7

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

2-bromo-1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione

InChI

InChI=1S/C18H14BrNO2/c1-11(21)16(19)18(22)15-13-9-5-6-10-14(13)20-17(15)12-7-3-2-4-8-12/h2-10,16,20H,1H3

InChI Key

ZZZFJKNMRQEQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3)Br

Origin of Product

United States

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